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Compound of Interest

Compound Name:
Methyl 6-bromo-2-fluoro-3-

methoxybenzoate

Cat. No.: B1428767 Get Quote

Polysubstituted benzene rings are privileged scaffolds in drug discovery and development. The

precise arrangement of different functional groups allows for the fine-tuning of a molecule's

steric and electronic properties, which in turn dictates its biological activity, metabolic stability,

and pharmacokinetic profile. Methyl 6-bromo-2-fluoro-3-methoxybenzoate incorporates

three key functionalities:

A Bromine Atom: Serves as a versatile synthetic handle for a wide array of cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of

diverse molecular fragments.[1] The presence of bromine can also enhance binding affinity

to target proteins and improve therapeutic efficacy.[2]

A Fluorine Atom: This highly electronegative atom can significantly modulate the acidity of

nearby protons, influence molecular conformation, and block metabolic pathways, thereby

increasing the bioavailability and in vivo half-life of a drug candidate.[1]

A Methoxy Group: This electron-donating group can impact the electronic nature of the

aromatic ring and participate in hydrogen bonding, influencing solubility and receptor

interactions.

The specific "6-bromo-2-fluoro-3-methoxy" substitution pattern presents a unique electronic

and steric environment, making this compound a valuable, albeit less common, intermediate for

the synthesis of novel bioactive molecules.
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Physicochemical and Spectroscopic Data
While experimental data for the title compound is not widely published, its properties can be

predicted based on its structure and comparison with related isomers.

Property Predicted Value / Characteristic

Molecular Formula C₉H₈BrFO₃

Molecular Weight 263.06 g/mol

Appearance Expected to be a white to off-white solid

Solubility
Likely soluble in common organic solvents (e.g.,

DCM, EtOAc, MeOH) and insoluble in water

¹H NMR

Expect distinct signals for the methyl ester

protons (~3.9 ppm), methoxy protons (~3.9-4.0

ppm), and two aromatic protons, with splitting

patterns influenced by the fluorine and bromine

substituents.

¹³C NMR

Expect signals for the ester carbonyl carbon

(~165 ppm), aromatic carbons (with C-F and C-

Br couplings), the ester methyl carbon (~52

ppm), and the methoxy methyl carbon (~56

ppm).

Mass Spectrometry

The presence of bromine would result in a

characteristic isotopic pattern (¹⁹Br and ⁸¹Br in

~1:1 ratio), with the molecular ion peaks (M⁺

and M+2) being a key identifier.

Proposed Synthesis of Methyl 6-bromo-2-fluoro-3-
methoxybenzoate
The synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate can be strategically designed

starting from commercially available precursors. The following proposed pathway is based on

established and reliable organic transformations.
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Caption: Proposed synthetic pathway for Methyl 6-bromo-2-fluoro-3-methoxybenzoate.

Detailed Experimental Protocol
Step 1: Bromination of 2-Fluoro-3-methoxyphenol

Rationale: This initial step introduces the bromine atom at the position para to the hydroxyl

group due to its strong activating and ortho-, para-directing effects.

Procedure:

1. Dissolve 2-fluoro-3-methoxyphenol (1 equivalent) in acetonitrile (MeCN).

2. Cool the solution to 0 °C in an ice bath.

3. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes.

4. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

5. Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

6. Extract the product with ethyl acetate (3x).

7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

8. Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-fluoro-

3-methoxybenzene.

Step 2: Directed Ortho-Metalation and Carboxylation

Rationale: The methoxy group can direct ortho-lithiation. Subsequent quenching with carbon

dioxide will install the carboxylic acid group at the desired position.
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Procedure:

1. Dissolve 1-bromo-2-fluoro-3-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran

(THF) under an inert atmosphere (argon or nitrogen).

2. Cool the solution to -78 °C using a dry ice/acetone bath.

3. Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature

below -70 °C.

4. Stir the mixture at -78 °C for 1 hour.

5. Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of

crushed dry ice.

6. Allow the reaction to slowly warm to room temperature.

7. Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH

~2).

8. Extract the product with ethyl acetate (3x).

9. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to give crude 2-bromo-3-fluoro-4-methoxybenzoic acid.

Step 3: Fischer Esterification

Rationale: This is a classic and efficient method for converting a carboxylic acid to its

corresponding methyl ester.

Procedure:

1. Suspend the crude 2-bromo-3-fluoro-4-methoxybenzoic acid in methanol (MeOH).

2. Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

3. Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
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4. After cooling to room temperature, neutralize the reaction with a saturated aqueous

solution of sodium bicarbonate.

5. Remove the methanol under reduced pressure.

6. Extract the aqueous residue with ethyl acetate (3x).

7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

8. Purify the final product, Methyl 6-bromo-2-fluoro-3-methoxybenzoate, by column

chromatography or recrystallization.

Applications in Drug Discovery and Materials
Science
Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a valuable intermediate for the synthesis of

more complex molecules.[3] Its utility stems from the ability to selectively functionalize the

bromine and ester groups.
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Caption: Potential synthetic transformations of Methyl 6-bromo-2-fluoro-3-methoxybenzoate.
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The bromine atom can be readily converted into a variety of other functional groups or used to

form new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with a

boronic acid can introduce a new aryl or heteroaryl group, a common strategy in the

development of kinase inhibitors and other targeted therapies. Buchwald-Hartwig amination

can be used to install a nitrogen-containing substituent, a key step in the synthesis of many

CNS-active drugs.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled

with amines to form amides, a ubiquitous functional group in pharmaceuticals.

Safety and Handling
As with all halogenated organic compounds, Methyl 6-bromo-2-fluoro-3-methoxybenzoate
should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves, should be worn at all times. For detailed safety information, it is always best practice to

consult the Safety Data Sheet (SDS) for a closely related compound if one for the specific

target molecule is unavailable.

Conclusion
Methyl 6-bromo-2-fluoro-3-methoxybenzoate represents a synthetically valuable, though not

widely cataloged, building block for the creation of novel chemical entities. Its unique

substitution pattern offers a platform for the development of new pharmaceuticals and

functional materials. The proposed synthetic route provides a reliable method for its

preparation, and its versatile reactivity opens up a wide range of possibilities for further

chemical exploration. As the demand for more sophisticated and effective small molecules

continues to grow, the strategic use of such highly functionalized intermediates will be

paramount in advancing the frontiers of chemical and biomedical research.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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